molecular formula C12H19N5O3 B2952560 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione CAS No. 371208-16-1

8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione

Cat. No.: B2952560
CAS No.: 371208-16-1
M. Wt: 281.316
InChI Key: AFKADICHIBBILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, also known as DPMP, is a purine derivative that has been extensively studied for its potential applications in scientific research. DPMP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione acts as an adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This results in increased activity of the nervous system, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. This compound has also been shown to have potential neuroprotective effects, protecting against oxidative stress and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione in lab experiments is its specificity for adenosine receptors, allowing for targeted investigation of the effects of adenosine on physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of this compound in experiments over extended periods of time.

Future Directions

There are a number of potential future directions for research involving 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, including investigating its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to investigate the mechanisms underlying this compound's neuroprotective effects, as well as its potential applications in other areas of scientific research.

Synthesis Methods

8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione can be synthesized using a variety of methods, including the reaction of 7-bromo-1,3-dimethylxanthine with propylamine and ethylene glycol in the presence of potassium carbonate. Another method involves the reaction of 7-bromo-1,3-dimethylxanthine with propylamine and formaldehyde in the presence of acetic acid.

Scientific Research Applications

8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione has been used in a variety of scientific research applications, including as a tool for studying the effects of adenosine receptors on the nervous system. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-4-6-17-8-9(14-11(17)13-5-7-18)15(2)12(20)16(3)10(8)19/h18H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKADICHIBBILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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